(S-aminosulfonimidoyl)dimethylamine hydrochloride
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Overview
Description
(S-aminosulfonimidoyl)dimethylamine hydrochloride is a chemical compound with the molecular formula C2H9N3OS.ClH and a molecular weight of 159.64 g/mol . It is a white crystalline powder with a melting point of 131-133°C . This compound is primarily used in pharmaceutical research and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S-aminosulfonimidoyl)dimethylamine hydrochloride involves the reaction of dimethylamine with sulfonyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
(S-aminosulfonimidoyl)dimethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form aminosulfonamide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Aminosulfonamide derivatives
Substitution: Substituted aminosulfonimidoyl derivatives
Scientific Research Applications
(S-aminosulfonimidoyl)dimethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonimidoyl groups into molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S-aminosulfonimidoyl)dimethylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds share a similar sulfonimidoyl group and are used in similar applications.
Sulfoximines: These compounds have a similar sulfur-nitrogen bond and are used in medicinal chemistry.
Sulfonamides: These compounds contain a sulfonyl group and are widely used in pharmaceuticals.
Uniqueness
(S-aminosulfonimidoyl)dimethylamine hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
N-(aminosulfonimidoyl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H9N3OS.ClH/c1-5(2)7(3,4)6;/h1-2H3,(H3,3,4,6);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSLYQHOZUOJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=N)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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